Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside
CAS No.:
Cat. No.: VC16471478
Molecular Formula: C30H28O9
Molecular Weight: 532.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H28O9 |
|---|---|
| Molecular Weight | 532.5 g/mol |
| IUPAC Name | (3,5-dibenzoyloxy-4-hydroxy-6-prop-2-enoxyoxan-2-yl)methyl benzoate |
| Standard InChI | InChI=1S/C30H28O9/c1-2-18-35-30-26(39-29(34)22-16-10-5-11-17-22)24(31)25(38-28(33)21-14-8-4-9-15-21)23(37-30)19-36-27(32)20-12-6-3-7-13-20/h2-17,23-26,30-31H,1,18-19H2 |
| Standard InChI Key | JFZMRICZAZNYQD-UHFFFAOYSA-N |
| Canonical SMILES | C=CCOC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Allyl 2,4,6-Tri-O-benzoyl-α-D-galactopyranoside (C₃₀H₂₈O₉, MW 532.5 g/mol) consists of a D-galactopyranose core modified with three benzoyl esters (at C2, C4, and C6) and an allyl group at the anomeric position. The α-configuration at the anomeric center is stabilized by the electron-withdrawing benzoyl groups, which hinder axial attack during glycosylation. The allyl group serves as a temporary protecting group that can be selectively removed under mild conditions, such as palladium-catalyzed deallylation .
Table 1: Key Molecular Descriptors
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | (3,5-Dibenzoyloxy-4-hydroxy-6-prop-2-enoxyoxan-2-yl)methyl benzoate |
| Canonical SMILES | C=CCOC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
| XLogP3 | 5.2 (Predicted) |
| Hydrogen Bond Donors | 1 (C4-OH) |
| Hydrogen Bond Acceptors | 9 |
Spectroscopic Fingerprints
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure and stereochemistry. Key ¹H NMR signals include:
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δ 5.82–5.71 ppm (m): Allyl protons (CH₂=CH–CH₂–O)
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δ 8.07–7.23 ppm (m): Aromatic protons from benzoyl groups
¹³C NMR reveals carbonyl carbons of benzoyl esters at δ 165–170 ppm and the allyl carbon at δ 117–132 ppm .
Synthetic Methodologies
Stepwise Protection of D-Galactose
The synthesis begins with selective protection of D-galactose:
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Benzoylation: Treatment with benzoyl chloride in pyridine installs esters at C2, C4, and C6.
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Allylation: The anomeric hydroxyl is replaced with an allyl group using allyl alcohol and a Lewis acid (e.g., BF₃·OEt₂) .
Critical Reaction Conditions:
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Moisture-free environment (argon/nitrogen atmosphere)
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Strict temperature control (0–25°C) to prevent acyl migration.
Palladium-Catalyzed Modifications
Source reports PdBr₂-mediated activation for glycosylations:
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Mechanism: PdBr₂ coordinates to the allyl group, facilitating bromide displacement at the anomeric center.
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Application: Synthesizes thioglycosides and C-glycosides without requiring pre-activation .
Applications in Glycoscience
Glycosyl Donor in Oligosaccharide Assembly
The compound serves as a donor in constructing β-(1→4)- and β-(1→6)-linked galactans, critical components of bacterial lipopolysaccharides . Its stability under acidic conditions allows sequential glycosylations without premature deprotection.
Case Study: Synthesis of a Hexasaccharide Antigen
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Couple allyl 2,4,6-Tri-O-benzoyl-α-D-galactopyranoside with a 3-O-benzyl-protected acceptor.
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Remove allyl group via Pd(0)/morpholine.
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Iterate glycosylation-deprotection steps to elongate the chain.
Comparative Analysis with Analogues
Table 2: Glycosyl Donor Performance
| Donor | Reactivity | β:α Selectivity | Stability |
|---|---|---|---|
| Allyl 2,4,6-Tri-O-benzoyl-α-D-galactopyranoside | Moderate | 9:1 | High |
| Trichloroacetimidate analogue | High | 20:1 | Low |
| Thioethyl glycoside | Low | 1:1 | Very High |
Key advantages of the allyl benzoyl derivative include air stability and compatibility with iterative synthesis .
Challenges and Future Directions
Limitations in Stereocontrol
While radical methods improve β-selectivity, α-linked products still form in reactions with sterically hindered acceptors. Computational modeling suggests transition-state distortion due to benzoyl group bulkiness .
Green Chemistry Approaches
Current work focuses on replacing toxic solvents (CCl₄, CHCl₃) with cyclopentyl methyl ether (CPME) and minimizing heavy metal catalysts .
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